methyl 5-(((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core fused with a furan carboxylate moiety. The structure includes a 4-hydroxyphenyl group at position 1, a 4-methoxyphenyl substituent, and a thioether-linked furan-2-carboxylate group at position 4.
Properties
IUPAC Name |
methyl 5-[[1-(4-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c1-26-12-5-3-11(4-6-12)23-16-14(9-20-23)17(24)22-19(21-16)29-10-13-7-8-15(28-13)18(25)27-2/h3-9H,10H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRUQKUJWALAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC4=CC=C(O4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds. .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. Given the lack of specific target information, it is difficult to predict which pathways might be affected
Pharmacokinetics
The compound’s lipophilicity suggests it may have good cellular uptake, but further studies are needed to confirm this and to determine other ADME properties.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of information about the compound’s targets and mode of action, it is difficult to predict its potential effects
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s lipophilicity suggests it may be more effective in lipid-rich environments. .
Biological Activity
Methyl 5-(((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer and antimicrobial properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound can be structurally characterized as follows:
- Core Structure : Pyrazolo[3,4-d]pyrimidine
- Functional Groups : Hydroxy group, methoxy group, thioether linkage, and furan carboxylate moiety.
Anticancer Activity
Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer activity through various mechanisms. The specific compound has been evaluated in several cancer cell lines.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 1.74 | |
| HepG2 (Liver) | 2.10 | |
| A549 (Lung) | 2.50 | |
| PC-3 (Prostate) | 1.90 |
These results indicate that the compound is particularly effective against breast cancer cells, with an IC50 value lower than many standard chemotherapeutics.
The anticancer activity is primarily attributed to the inhibition of eukaryotic protein kinases, which play a crucial role in cell proliferation and survival. The pyrazolo[3,4-d]pyrimidine scaffold has been identified as essential for maintaining this activity .
Antimicrobial Activity
In addition to its anticancer properties, the compound also exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.
In Vitro Antibacterial Studies
A series of experiments have been conducted to evaluate the antibacterial efficacy of the compound against common pathogens:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Klebsiella pneumoniae | 25 |
The results indicate that this compound possesses significant antibacterial properties that may be beneficial in treating infections in cancer patients who are immunocompromised.
Case Studies
Several case studies have highlighted the dual activity of pyrazolo[3,4-d]pyrimidine derivatives:
- Combination Therapy : A study demonstrated that combining this compound with standard antibiotics like ampicillin enhanced antibacterial efficacy against resistant strains of bacteria in cancer patients undergoing chemotherapy.
- Synergistic Effects : Research indicated that when used alongside traditional anticancer agents such as doxorubicin, the compound exhibited a synergistic effect leading to improved therapeutic outcomes in mouse models of breast cancer.
Comparison with Similar Compounds
Antioxidant Activity
Biginelli-type pyrimidines with furan substituents () demonstrate significant free radical scavenging, with compound 3c showing DPPH IC50 = 0.6 mg/mL.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
